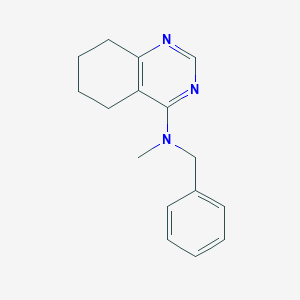![molecular formula C14H21N5O4S B6438639 2,4-dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine CAS No. 2549062-51-1](/img/structure/B6438639.png)
2,4-dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine is a novel compound with a wide range of scientific research applications. It is a heterocyclic compound derived from a combination of two morpholine derivatives, 2-thiomorpholine-4-carbonylmorpholine and morpholine. This compound has been studied for its various biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
2,4-Dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine has been studied for various scientific research applications. For example, it has been studied for its potential use as an antioxidant, antimicrobial, and anti-inflammatory agent. It has also been studied for its potential as an inhibitor of enzymes involved in the biosynthesis of cholesterol, as well as its potential to inhibit the growth of cancer cells.
Mecanismo De Acción
2,4-Dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine has been studied for its various mechanisms of action. For example, it has been shown to act as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. It has also been shown to act as an antimicrobial agent by inhibiting the growth of bacteria and fungi. Furthermore, it has been studied for its anti-inflammatory effects, which are thought to be mediated by the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines.
Biochemical and Physiological Effects
2,4-Dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine has been studied for its various biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, as well as to reduce the levels of LDL cholesterol and triglycerides in the blood. It has also been shown to inhibit the growth of cancer cells and to reduce the levels of inflammatory markers in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine has several advantages for use in laboratory experiments. For example, it is a relatively stable compound that can be easily synthesized, purified, and stored. Furthermore, it has a wide range of scientific research applications, including antioxidant, antimicrobial, and anti-inflammatory activities. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, its effects on biochemical and physiological processes have not been thoroughly studied, so its use in laboratory experiments should be done with caution.
Direcciones Futuras
The potential future directions for 2,4-Dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine are numerous. Further research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, more studies are needed to explore its potential as an antioxidant, antimicrobial, and anti-inflammatory agent. Furthermore, its potential applications in laboratory experiments need to be further explored, as well as its potential use in drug development. Finally, its potential toxicity should be further studied to ensure its safe use in laboratory experiments.
Métodos De Síntesis
2,4-Dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine can be synthesized from 2-thiomorpholine-4-carbonylmorpholine and morpholine using a condensation reaction. This reaction involves the nucleophilic addition of the amine group of the morpholine to the carbonyl group of the 2-thiomorpholine-4-carbonylmorpholine, followed by the elimination of water. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated and purified by column chromatography.
Propiedades
IUPAC Name |
[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4S/c1-21-13-15-12(16-14(17-13)22-2)19-3-6-23-10(9-19)11(20)18-4-7-24-8-5-18/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHAIZPVRAQKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOC(C2)C(=O)N3CCSCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,2,5-thiadiazol-3-yl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6438564.png)
![N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6438569.png)
![2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine](/img/structure/B6438577.png)
![1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6438578.png)
![1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6438582.png)
![4-methoxy-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6438587.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438599.png)
![4-methoxy-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6438604.png)
![4-methyl-1-[(1-{[4-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438614.png)
![2,4-dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine](/img/structure/B6438622.png)
![4-chloro-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6438627.png)

![4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438640.png)
![4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438652.png)